2-Propenamide, 2-methyl-N-1-piperidinyl-
Description
The compound’s name suggests a methyl group at the 2-position of the propenamide backbone and a piperidinyl substituent at the N-1 position. Piperidinyl groups are cyclic amines known to enhance solubility in organic solvents and modulate biological activity. Methyl substituents often influence steric effects and reactivity.
Properties
CAS No. |
918637-95-3 |
|---|---|
Molecular Formula |
C9H16N2O |
Molecular Weight |
168.24 g/mol |
IUPAC Name |
2-methyl-N-piperidin-1-ylprop-2-enamide |
InChI |
InChI=1S/C9H16N2O/c1-8(2)9(12)10-11-6-4-3-5-7-11/h1,3-7H2,2H3,(H,10,12) |
InChI Key |
ACOJZELIHWWTFE-UHFFFAOYSA-N |
Canonical SMILES |
CC(=C)C(=O)NN1CCCCC1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Propenamide, 2-methyl-N-1-piperidinyl- typically involves the reaction of 2-methylpropenamide with piperidine under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as a strong acid or base, to facilitate the formation of the desired product. The reaction conditions, including temperature and pressure, are carefully controlled to optimize the yield and purity of the compound.
Industrial Production Methods
In an industrial setting, the production of 2-Propenamide, 2-methyl-N-1-piperidinyl- may involve large-scale chemical reactors and advanced purification techniques. The process often includes steps such as distillation, crystallization, and chromatography to ensure the final product meets the required specifications for its intended applications.
Chemical Reactions Analysis
Types of Reactions
2-Propenamide, 2-methyl-N-1-piperidinyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.
Reduction: Reduction reactions can convert the compound into its reduced forms, often involving the use of reducing agents like hydrogen or metal hydrides.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another, often facilitated by specific reagents and conditions.
Common Reagents and Conditions
Common reagents used in the reactions of 2-Propenamide, 2-methyl-N-1-piperidinyl- include strong acids, bases, oxidizing agents, and reducing agents. The reaction conditions, such as temperature, pressure, and solvent choice, are tailored to achieve the desired transformation efficiently.
Major Products Formed
The major products formed from the reactions of 2-Propenamide, 2-methyl-N-1-piperidinyl- depend on the specific reaction type. For example, oxidation may yield oxides, while reduction could produce amines or other reduced derivatives. Substitution reactions can result in a variety of substituted amides or other functionalized compounds.
Scientific Research Applications
Pharmacological Applications
Analgesic Properties
Research indicates that compounds related to 2-propenamide, particularly those in the fentanyl series, exhibit potent analgesic effects. For instance, derivatives like 2-methylfentanyl have been shown to possess high affinity for the μ-opioid receptor, demonstrating analgesic potency significantly greater than morphine . These compounds are being explored for their potential use in pain management, especially in cases where traditional opioids may be less effective or carry higher risks of side effects.
Antidepressant Activity
Some studies suggest that piperidine derivatives can also exhibit antidepressant-like activities. The modulation of neurotransmitter systems by these compounds may contribute to their effects on mood and anxiety disorders. For example, research has indicated that modifications to the piperidine structure can enhance the antidepressant properties of related compounds .
Potential in Treating Substance Use Disorders
Given the opioid crisis, there is ongoing research into how derivatives of propenamide can be utilized in treating opioid dependence. By understanding the binding affinities and pharmacokinetics of these compounds, researchers hope to develop medications that can mitigate withdrawal symptoms without producing significant euphoria .
Toxicological Considerations
While exploring the applications of 2-propenamide, it is crucial to consider its safety profile. Toxicological assessments have indicated that certain derivatives may exhibit low acute toxicity; however, chronic exposure could lead to adverse effects such as respiratory depression or potential for abuse . Regulatory bodies continue to evaluate these compounds for their safety and efficacy in clinical settings.
Case Study: Analgesic Efficacy
A study conducted on a series of piperidine derivatives demonstrated that modifications to the propenamide structure significantly influenced analgesic efficacy. The most potent compound exhibited an ED50 value comparable to fentanyl but with a more favorable safety margin . This highlights the importance of structural optimization in developing new analgesics.
Case Study: Antidepressant Effects
In a behavioral study assessing the antidepressant-like effects of various piperidine derivatives, one compound showed significant improvement in depressive-like behaviors in rodent models. This suggests potential pathways for further research into piperidine-based treatments for depression .
Mechanism of Action
The mechanism of action of 2-Propenamide, 2-methyl-N-1-piperidinyl- involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of its use.
Comparison with Similar Compounds
Structural Analogs and Key Properties
The following table compares hypothetical properties of 2-Propenamide, 2-methyl-N-1-piperidinyl- (inferred) with structurally related acrylamide derivatives from the evidence:
Structural and Functional Differences
Substituent Effects :
- Piperidinyl Group : Enhances solubility in organic phases and may confer bioactivity (e.g., as a pharmacophore in drug design). This contrasts with N,N'-Methylenebisacrylamide , which lacks heterocyclic groups and is primarily a crosslinker .
- Methyl Group : The 2-methyl substituent in the target compound could reduce polymerization rates compared to unsubstituted acrylamide due to steric hindrance .
Biological Activity
2-Propenamide, 2-methyl-N-1-piperidinyl-, also known as acryloylfentanyl, is a synthetic opioid that has garnered attention due to its potent analgesic properties and its structural similarity to fentanyl. This article explores the biological activity of this compound, including its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : C13H16N2O
- Molecular Weight : 216.28 g/mol
- CAS Number : 918637-95-3
The compound features a piperidine ring, which is characteristic of many opioids, and an acrylamide functional group that contributes to its reactivity and biological activity.
Pharmacological Activity
The biological activity of 2-propenamide, 2-methyl-N-1-piperidinyl- primarily revolves around its interaction with opioid receptors:
Opioid Receptor Affinity
Research indicates that acryloylfentanyl exhibits high affinity for the μ-opioid receptor (MOR), which mediates its analgesic effects. The compound's potency is comparable to that of fentanyl, with studies showing an IC50 value in the low nanomolar range for MOR binding .
| Compound | Receptor Type | IC50 (M) |
|---|---|---|
| Acryloylfentanyl | μ-opioid | 3.45 ± 0.45 × 10^-9 |
| Fentanyl | μ-opioid | 9.45 ± 4.05 × 10^-9 |
Acryloylfentanyl acts primarily as an agonist at the μ-opioid receptor. Upon binding, it activates downstream signaling pathways that lead to analgesia. The compound may also interact with δ- and κ-opioid receptors but with lesser affinity .
Biotransformation
The metabolic pathway of acryloylfentanyl involves hepatic metabolism, where it undergoes N-dealkylation and hydroxylation. These processes can influence both its efficacy and toxicity profiles .
Case Studies and Clinical Implications
Recent investigations into acryloylfentanyl have highlighted its potential risks in clinical settings, particularly concerning overdose and toxicity:
- Overdose Reports : In several cases documented in forensic studies, acryloylfentanyl was identified as the sole opioid in overdose fatalities, underscoring its potency and risk for misuse .
- Comparative Analyses : Studies comparing the analgesic effects of acryloylfentanyl to traditional opioids reveal that it can be significantly more potent than morphine, raising concerns regarding its use in pain management without proper regulation .
Research Findings
Recent studies have focused on the synthesis and pharmacological evaluation of acryloylfentanyl derivatives:
- A study published in Analytical Chemistry detailed the synthesis of various analogs and their corresponding biological activities, emphasizing structure-activity relationships (SAR) that enhance opioid receptor selectivity while minimizing side effects .
- Another research article highlighted the potential for acryloylfentanyl to be used in managing severe pain conditions but emphasized the need for careful dosing due to its high potency and risk for respiratory depression.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
